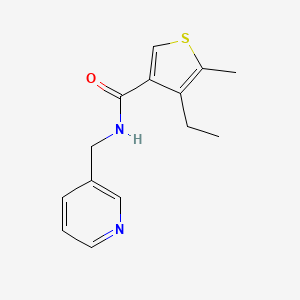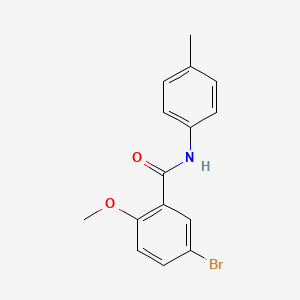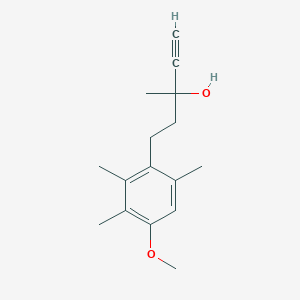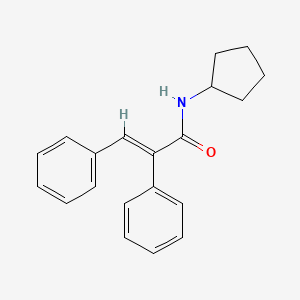
4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide, also known as EMT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMT is a small molecule that belongs to the class of carboxamide derivatives and is synthesized through a specific method.
Mecanismo De Acción
The mechanism of action of 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide is not fully understood. However, it has been proposed that 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide exerts its therapeutic effects through the inhibition of specific enzymes and signaling pathways. For example, 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of cancer cell growth. 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been found to have several biochemical and physiological effects. In vitro studies have shown that 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide can induce apoptosis, or programmed cell death, in cancer cells. 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has also been found to inhibit cell migration and invasion, which are important processes in cancer metastasis. Additionally, 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for in vitro studies. Additionally, 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide is stable and can be easily synthesized in large quantities. However, there are also limitations to using 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide in lab experiments. For example, 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
For research on 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide include the development of analogs with improved solubility and bioavailability, the identification of specific targets, and clinical trials to determine its safety and efficacy in humans.
Métodos De Síntesis
4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide is synthesized through a specific method that involves the reaction of 4-ethyl-5-methyl-3-thiophenecarboxylic acid with 3-pyridinemethanamine. The reaction takes place in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide as a white solid, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has shown potential therapeutic applications in scientific research. It has been studied for its anticancer, anti-inflammatory, and analgesic properties. 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been found to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has also been shown to have analgesic effects, making it a potential alternative to opioids for pain management.
Propiedades
IUPAC Name |
4-ethyl-5-methyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-3-12-10(2)18-9-13(12)14(17)16-8-11-5-4-6-15-7-11/h4-7,9H,3,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVMDOPCDMYPPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NCC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-5-methyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-chlorophenyl)-5-[(4-methoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5229507.png)

![9-[(diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid](/img/structure/B5229520.png)
![ethyl 2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5229528.png)
![4-[(5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-3-thienyl)sulfonyl]morpholine](/img/structure/B5229541.png)

![(5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5229548.png)


![7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5229596.png)
![3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B5229604.png)
![4-chloro-N-(2,5-dichlorophenyl)-3-[(2-methylbenzoyl)amino]benzamide](/img/structure/B5229609.png)
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B5229614.png)
![9-[(4-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5229615.png)